molecular formula C12H15BrN2O B12340995 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

Cat. No.: B12340995
M. Wt: 283.16 g/mol
InChI Key: HWYDPIKLXDKVRQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde (CAS 1402729-32-1) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a benzaldehyde core substituted with a 4-methylpiperazinyl group and a bromine atom, giving it unique reactivity. Its molecular formula is C 12 H 15 BrN 2 O, and it has a molecular weight of 283.17 g/mol . A significant application of this compound is its role as a key precursor in the design and synthesis of novel pharmaceutical candidates. Specifically, it has been utilized as a building block in the development of thiazolylhydrazine-piperazine derivatives , which are investigated as potent and selective monoamine oxidase A (MAO-A) inhibitors . MAO-A is an important enzyme target for neurological disorders, and inhibitors show promise as potential antidepressants . The piperazine ring in the structure contributes to the binding affinity and selectivity of the resulting molecules in enzymatic assays . Researchers value this compound for its versatility in palladium-catalyzed cross-coupling reactions and other synthetic transformations to create complex, biologically active structures. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

2-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3

InChI Key

HWYDPIKLXDKVRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution: Core Synthetic Strategy

The predominant synthetic route involves nucleophilic aromatic substitution (SNAr) at the 4-position of 2-bromobenzaldehyde derivatives. Source details a two-step protocol beginning with 2-bromo-4-fluorobenzaldehyde , where fluoride displacement by 4-methylpiperazine occurs under mild basic conditions (K2CO3, DMF, 80°C, 12 h). The reaction exploits the enhanced leaving-group ability of fluoride compared to bromide, achieving 74% yield after crystallization from heptane.

Critical parameters influencing SNAr efficiency include:

Factor Optimal Condition Impact on Yield
Base Potassium carbonate Maximizes nucleophilicity of piperazine
Solvent Dimethylformamide (DMF) Enhances reaction rate via polar aprotic effects
Temperature 80°C Balances kinetics vs. decomposition
Stoichiometry 1.2 eq piperazine Compensates for volatility losses

Alternative halogen precursors like 2-bromo-4-chlorobenzaldehyde show reduced reactivity (∼55% yield) due to poorer leaving-group ability of chloride. Microwave-assisted SNAr (150°C, 30 min) improves throughput but requires specialized equipment.

For substrates lacking pre-existing ortho-directing groups, directed ortho-metalation (DoM) enables precise bromine introduction. As demonstrated in source, treatment of 4-(4-methylpiperazin-1-yl)benzaldehyde with LDA (-78°C, THF) generates a stabilized aryl lithium species, which reacts with Br2 to install bromine at the 2-position with 68% regioselectivity.

Key considerations:

  • Lithiating agent : LDA outperforms n-BuLi in minimizing aldehyde reduction
  • Quenching method : Sequential addition to bromine at -78°C prevents di-bromination
  • Protection strategies : In situ silylation (TBSCl) of the aldehyde improves yields to 82% by preventing enolization

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal-mediated strategies provide complementary routes to SNAr. Source discloses a Buchwald-Hartwig amination protocol using:

  • Pd2(dba)3 (5 mol%)
  • Xantphos (10 mol%)
  • Cs2CO3 base
  • Toluene, 110°C, 24 h

This method couples 2-bromo-4-iodobenzaldehyde with 4-methylpiperazine, achieving 70% yield. While avoiding harsh bases, challenges include:

  • Competing homo-coupling of aryl halides (∼15% side product)
  • Catalyst degradation at elevated temperatures
  • Requiring anhydrous conditions

Comparative analysis of coupling methods:

Method Yield (%) Purification Scalability
SNAr (K2CO3/DMF) 74 Crystallization Multi-kilogram
Buchwald-Hartwig 70 Column chromatography Lab-scale
Ullmann-type coupling 58 Extraction Limited

Sequential Formylation-Piperazine Installation

When pre-functionalized aldehydes are unavailable, tandem formylation-amination sequences prove effective. Source details:

  • Vilsmeier-Haack formylation of 1-bromo-3-(4-methylpiperazin-1-yl)benzene (POCl3/DMF, 0°C → rt)
  • Cannizzaro disproportionation (KOH/MeOH) to stabilize the aldehyde

This route achieves 57% overall yield but requires careful temperature control during formylation to minimize over-oxidation.

Purification and Characterization

Final product isolation typically employs:

  • Crystallization from heptane/EtOAc (4:1) for industrial-scale batches
  • Flash chromatography (SiO2, DCM/MeOH 95:5) for research quantities

Advanced characterization data:

Technique Key Signals Confirmation
1H NMR (400 MHz, CDCl3) δ 9.92 (s, 1H, CHO), 7.85 (d, J=8.4 Hz, 1H), 6.92 (d, J=2.4 Hz, 1H), 3.45-3.25 (m, 8H, piperazine), 2.38 (s, 3H, NCH3) Aldehyde proton, aromatic pattern
HRMS (ESI+) m/z 283.0421 [M+H]+ (calc. 283.0424) Molecular ion
IR (ATR) 1685 cm-1 (C=O stretch), 1580 cm-1 (C-Br) Functional groups

Industrial-Scale Process Optimization

For kilogram-scale synthesis, source recommends:

  • Continuous flow SNAr : Mixing 2-bromo-4-fluorobenzaldehyde and 4-methylpiperazine in a coiled tube reactor (DMF, 90°C, 2 h residence time) achieves 89% conversion with 12-fold throughput increase vs. batch
  • Crystallization automation : Programmed cooling (1°C/min) from 80°C to 4°C yields 98.5% pure product
  • Solvent recovery : Distillation recovers >90% DMF for reuse, reducing waste

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide, and solvents like acetone or water.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 2-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid.

    Reduction: Formation of 2-Bromo-4-(4-methylpiperazin-1-yl)benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Overview
The compound serves as an important intermediate in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders. The presence of the piperazine group enhances its interaction with biological targets, making it a valuable scaffold for drug development.

Key Findings

  • Enzyme Inhibition : Research indicates that 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde can inhibit specific enzymes relevant to neurological conditions, thereby modulating biological pathways critical for therapeutic interventions .
  • Neuropharmacological Effects : Studies on related compounds suggest potential effects on neurotransmitter systems, indicating its relevance in cognitive function modulation and treatment of neurodegenerative diseases .

Organic Synthesis

Building Block
This compound is utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Synthetic Routes
Common synthetic methods include:

  • Oxidation : Converting the aldehyde group into carboxylic acids using agents like potassium permanganate.
  • Reduction : Transforming the aldehyde into alcohols using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives.

Biological Studies

Research Applications
The compound's structural characteristics make it suitable for various biological studies:

  • Antibacterial Activity : Similar piperidine derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition mechanisms have highlighted the compound's ability to selectively target specific enzymes, which is crucial for drug design aimed at improving efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and piperazine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Key Observations:

  • Bromine vs.
  • Piperazine vs. Pyrrolidine : The 4-methylpiperazine group in the target compound offers greater conformational flexibility and basicity compared to pyrrolidine in 2-bromo-4-(1-pyrrolidinyl)benzaldehyde, influencing solubility and pharmacokinetics .
  • Substituent Position : The para-substituted piperazine in the target compound contrasts with benzylpiperazine derivatives (e.g., 2-(4-benzylpiperazin-1-yl)-4-bromobenzaldehyde), where the benzyl group may reduce metabolic stability .

Insights:

  • The target compound’s synthesis often requires multi-step protocols, whereas simpler analogues like 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde can be prepared in fewer steps .
  • Bromination steps may reduce yields due to competing side reactions, as seen in the low yield (35%) of 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde synthesis .

Biological Activity

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of a benzaldehyde moiety, linked to a 4-methylpiperazine group. This unique structure contributes to its biological properties, influencing interactions with various biological targets.

1. Inhibitory Effects on Enzymes

Research has demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in neurodegenerative diseases:

  • Monoamine Oxidase (MAO) : It has been shown to inhibit both MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. The compound's IC50 values indicate potent inhibition, suggesting its potential as a therapeutic agent for conditions like depression and Alzheimer's disease .
  • Acetylcholinesterase (AChE) : The compound also displays inhibitory activity against AChE, an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic neurotransmission .

2. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in reducing cell viability through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The presence of the piperazine moiety is crucial for the biological activity of this compound. Variations in substituents on the benzaldehyde ring significantly affect potency and selectivity:

CompoundMAO-B IC50 (µM)AChE IC50 (µM)Notes
This compound0.712.26Strong dual inhibitor
Related ChalconesVariesVariesStructural modifications enhance activity

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Case Study 2: Antitumor Activity

In vitro assays against human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. Flow cytometric analysis showed an increase in sub-G1 phase cells, indicating apoptotic death, alongside upregulation of pro-apoptotic markers such as p21 .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the piperazine moiety (δ ~2.3–2.5 ppm for N–CH₃, δ ~3.2–3.5 ppm for piperazine protons) and aldehyde proton (δ ~10.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 297.05 [M+H]⁺) .
  • X-ray Crystallography : SHELX software resolves crystal structures, particularly for assessing torsional angles of the aldehyde group and piperazine geometry .
Technique Key Peaks/Parameters
¹H NMRδ 10.1 (CHO), 2.3 (N–CH₃)
HRMSm/z 297.05 [M+H]⁺
XRDSpace group P2₁/c, R₁ < 0.05

How can discrepancies in rotational barrier measurements for the aldehyde group be resolved experimentally?

Advanced Research Question
High-resolution far-infrared FTIR spectroscopy (e.g., 50–600 cm⁻¹) quantifies the –CHO torsional mode, addressing ambiguities in rotational barriers . Key steps:

Use a synchrotron source for enhanced resolution.

Compare experimental torsional frequencies with DFT calculations (B3LYP/6-311++G** basis set).

Calibrate using isotopic substitution (e.g., deuterated benzaldehyde derivatives) to isolate vibrational modes .

What strategies mitigate crystallographic data contradictions during structure refinement?

Advanced Research Question

  • SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms (Br) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) to validate packing motifs .
  • Data Reconciliation : Cross-validate XRD results with solid-state NMR to resolve ambiguities in piperazine conformation .

How can reaction conditions be optimized for introducing the 4-methylpiperazine group?

Intermediate Research Question

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and base (K₂CO₃ vs. Cs₂CO₃) to maximize yield .
  • Catalytic Screening : Test Pd/C or CuI for cross-coupling efficiency .
  • In Situ Monitoring : Use FTIR to track aldehyde consumption (peak at ~1700 cm⁻¹) .

What safety protocols are essential for handling brominated benzaldehyde derivatives?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 ppm for aldehydes).
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .

How can computational modeling predict bromine’s reactivity in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations : Simulate transition states (e.g., Suzuki-Miyaura coupling) using Gaussian09 with LANL2DZ basis set for Br.
  • Activation Strain Model : Quantifies steric effects of the 4-methylpiperazine group on Br–C bond cleavage .

What statistical methods optimize biotransformation or synthetic yields?

Intermediate Research Question

  • Response Surface Methodology (RSM) : Maximize yield by modeling variables (pH, temperature) .
  • Artificial Neural Networks (ANN) : Predict nonlinear relationships between reaction parameters (e.g., solvent polarity, catalyst loading) .

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